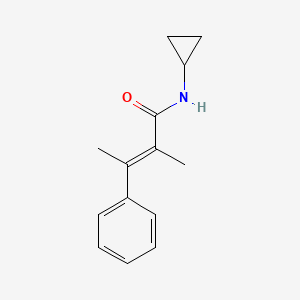
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a butenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- typically involves the following steps:
Formation of the Butenamide Backbone: This can be achieved through the reaction of an appropriate amine with a butenoic acid derivative under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
科学的研究の応用
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Butenamide, N-phenyl-: Similar structure but lacks the cyclopropyl and methyl groups.
3-Methyl-N-phenyl-2-butenamide: Similar but with different substituents on the butenamide backbone.
Uniqueness
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
56604-88-7 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
(E)-N-cyclopropyl-2-methyl-3-phenylbut-2-enamide |
InChI |
InChI=1S/C14H17NO/c1-10(12-6-4-3-5-7-12)11(2)14(16)15-13-8-9-13/h3-7,13H,8-9H2,1-2H3,(H,15,16)/b11-10+ |
InChIキー |
VETRAJBMFDGTPT-ZHACJKMWSA-N |
異性体SMILES |
C/C(=C(/C)\C(=O)NC1CC1)/C2=CC=CC=C2 |
正規SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


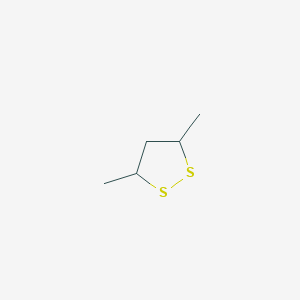
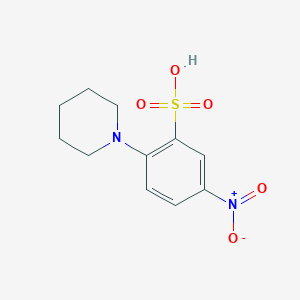
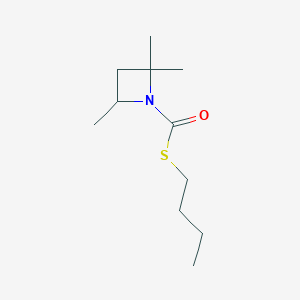
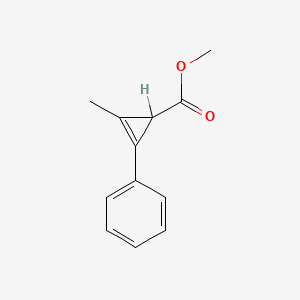
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)


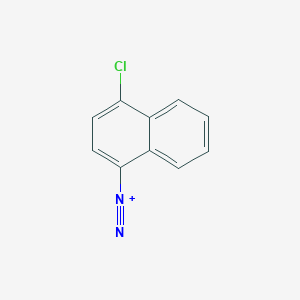
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
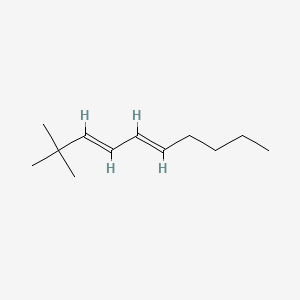
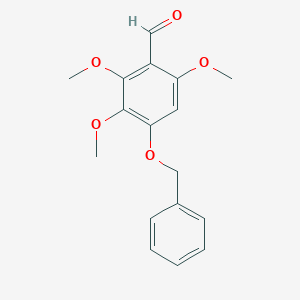

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
